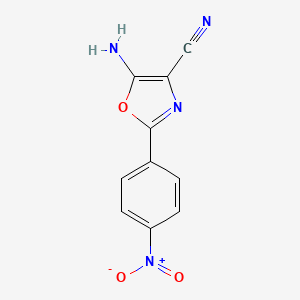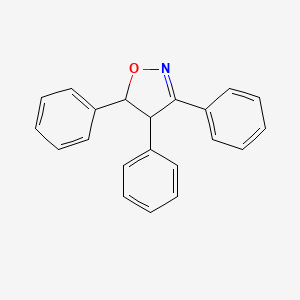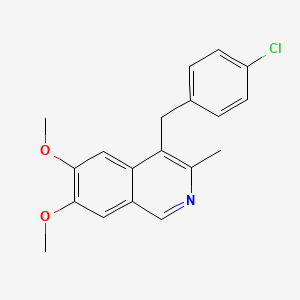![molecular formula C16H27N3O4 B12894988 N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine CAS No. 671183-11-2](/img/structure/B12894988.png)
N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chiral center, making it optically active, and contains multiple functional groups, including amide and carboxylic acid groups. Its structure allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid typically involves multi-step organic synthesis. One common approach is:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, (S)-4-methylpentanoic acid.
Amide Formation: The intermediate undergoes amide bond formation with 2-oxopyrrolidine-1-methylamine under controlled conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Product: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted amides or secondary amines
科学的研究の応用
(S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing enzyme activity or receptor binding. This interaction can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
®-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid: The enantiomer of the compound, differing in its chiral center configuration.
N-(2-oxopyrrolidin-1-yl)methyl)-4-methylpentanoic acid: Lacks the second pyrrolidinone group, resulting in different reactivity and properties.
Uniqueness: (S)-2-(Bis((2-oxopyrrolidin-1-yl)methyl)amino)-4-methylpentanoic acid is unique due to its dual pyrrolidinone groups and chiral center, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
671183-11-2 |
|---|---|
分子式 |
C16H27N3O4 |
分子量 |
325.40 g/mol |
IUPAC名 |
(2S)-2-[bis[(2-oxopyrrolidin-1-yl)methyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H27N3O4/c1-12(2)9-13(16(22)23)19(10-17-7-3-5-14(17)20)11-18-8-4-6-15(18)21/h12-13H,3-11H2,1-2H3,(H,22,23)/t13-/m0/s1 |
InChIキー |
RMAAYGFAYIVMLS-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)N(CN1CCCC1=O)CN2CCCC2=O |
正規SMILES |
CC(C)CC(C(=O)O)N(CN1CCCC1=O)CN2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)

![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)


![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)






![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
